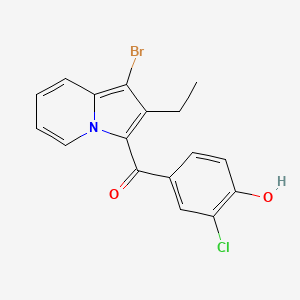
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine derivatives.
Coupling Reaction: The final step involves coupling the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Activity: Investigated for antimicrobial, antiviral, and anticancer properties.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Interaction: Modulation of receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness
- Structural Features : The presence of both bromo and chloro groups in the molecule.
- Biological Activity : Unique biological activities compared to similar compounds.
- Synthetic Accessibility : Different synthetic routes and conditions required for its preparation.
Properties
CAS No. |
77832-92-9 |
|---|---|
Molecular Formula |
C17H13BrClNO2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(1-bromo-2-ethylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(18)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(19)9-10/h3-9,21H,2H2,1H3 |
InChI Key |
OKOMKMXHFGCUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


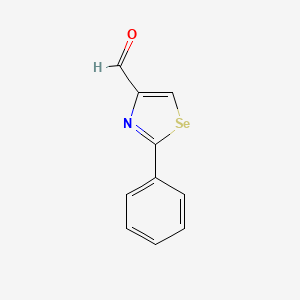
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
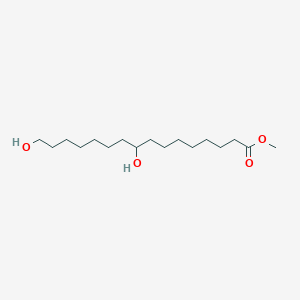
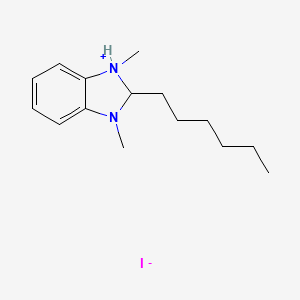
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
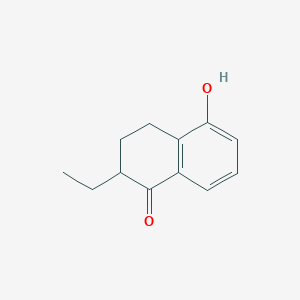
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
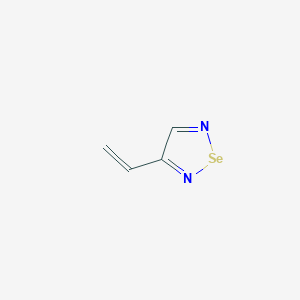
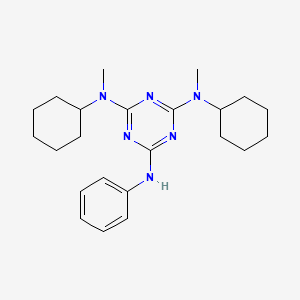
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
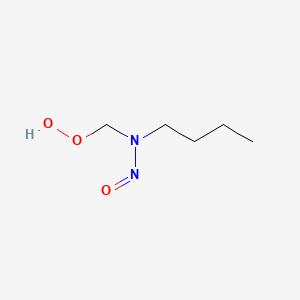
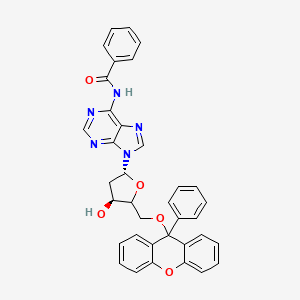
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
